4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide
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Overview
Description
4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a complex organic compound that features a thiazepane ring system with an isopropylsulfonyl group and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the isopropylsulfonyl group and the thiophene moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The isopropylsulfonyl group can be reduced to the corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the isopropylsulfonyl group can produce the corresponding sulfide.
Scientific Research Applications
4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene moieties, such as 2,3-dihydrobenzo[b]thiophene 1,1-dioxides.
Thiazepane Derivatives: Other thiazepane-based compounds with different substituents.
Uniqueness
4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is unique due to the combination of its isopropylsulfonyl group and thiophene moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-propan-2-ylsulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S3/c1-10(2)20(16,17)13-6-5-12(11-4-3-8-18-11)19(14,15)9-7-13/h3-4,8,10,12H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIHXJIXLPJVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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